![molecular formula C17H15NO2 B5662917 2-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5662917.png)
2-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione
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Overview
Description
The compound of interest is part of a broader class of organic molecules that exhibit a wide range of biological and chemical activities. These compounds are synthesized through various chemical reactions, leveraging the reactivity of pyrrole and indene dione derivatives.
Synthesis Analysis
The synthesis of closely related compounds typically involves condensation reactions between pyrrole or pyrazole derivatives and indane-1,3-dione in the presence of solvents like ethanol and catalysts such as pyridine. For instance, Asiri and Khan (2011) synthesized a compound by reacting 3,5-dimethyl-1-phenyl-pyrazole-4-carbaldehyde with indane-1,3-dione, achieving high yields and confirming the structure through spectral analysis (Asiri & Khan, 2011).
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using X-ray crystallography. Lv et al. (2013) synthesized pyrrolidene-dione derivatives and confirmed their molecular structure through X-ray crystal structure determination, highlighting the complexity and specificity of these molecular architectures (Lv et al., 2013).
Chemical Reactions and Properties
Compounds in this category participate in various chemical reactions, demonstrating a range of reactivities depending on their specific functional groups. For example, Tamilavan et al. (2018) discussed the polymerization of thiophene and thieno[3,2-b]thiophene π-bridged pyrrolo[3,4-c]pyrrole-1,3-dione-based polymers, showing the versatility of these compounds in forming new materials with significant applications (Tamilavan et al., 2018).
Physical Properties Analysis
The physical properties, including thermal stability and optical characteristics, are crucial for understanding the potential applications of these compounds. The polymers derived from similar structural frameworks exhibit stable thermal properties and specific optical band gaps, as illustrated by Tamilavan et al. (2018), which discusses the absorption maxima and thermal stability of polymers based on pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione derivatives (Tamilavan et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds and participation in cycloaddition reactions, are fundamental for the synthesis and application of these compounds. For instance, Duan et al. (2016) explored the synthesis of spiro[indane-1,3-dione-1-pyrrolines] through a copper-catalyzed heteroannulation reaction, showcasing the chemical versatility and potential for creating complex molecular structures (Duan et al., 2016).
properties
IUPAC Name |
2-[(1,2,5-trimethylpyrrol-3-yl)methylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-10-8-12(11(2)18(10)3)9-15-16(19)13-6-4-5-7-14(13)17(15)20/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEKRLVEYBSFJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C=C2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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